molecular formula C15H13BrN2O2 B2794362 N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide CAS No. 103912-34-1

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide

Cat. No.: B2794362
CAS No.: 103912-34-1
M. Wt: 333.185
InChI Key: AFIDGVUBHNFXLX-RQZCQDPDSA-N
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Description

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is a Schiff base compound derived from the condensation of 5-bromo-2-hydroxybenzaldehyde and 4-aminoacetophenone Schiff bases are known for their wide range of applications in various fields due to their ability to form stable complexes with metal ions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-aminoacetophenone in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.

    Purification: The resulting product is then purified by recrystallization from an appropriate solvent to obtain the pure Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of amines.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to form stable complexes with metal ions.

    Material Science: The compound is used in the development of new materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and as a model compound for understanding the behavior of Schiff bases in biological systems.

Mechanism of Action

The mechanism of action of N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or by interacting with metal ions that are essential for enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(E)-(2,5-dimethoxyphenyl)methylidene]amino}phenyl)acetamide
  • N-(4-{[(E)-(4-fluorophenyl)methylidene]amino}phenyl)acetamide

Uniqueness

N-(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)acetamide is unique due to the presence of the bromine atom and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds, both of which can affect the compound’s interaction with biological targets and its overall stability.

Properties

IUPAC Name

N-[4-[(5-bromo-2-hydroxyphenyl)methylideneamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)18-14-5-3-13(4-6-14)17-9-11-8-12(16)2-7-15(11)20/h2-9,20H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIDGVUBHNFXLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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